molecular formula C10H19NO5 B111356 N-BOC-L-HOMOSERINE METHYL ESTER CAS No. 120042-11-7

N-BOC-L-HOMOSERINE METHYL ESTER

Cat. No.: B111356
CAS No.: 120042-11-7
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-ZETCQYMHSA-N
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Description

N-BOC-L-HOMOSERINE METHYL ESTER is a chiral compound that belongs to the class of β-hydroxy acids This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-L-HOMOSERINE METHYL ESTER typically involves the protection of the amino group using the Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BOC-L-HOMOSERINE METHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : methyl (tert-butoxycarbonyl)-L-homoserinate
  • CAS Number : 120042-11-7

The presence of the Boc group allows for selective reactions while protecting the amino functionality, making it a valuable intermediate in organic synthesis.

Peptide Synthesis

N-BOC-L-homoserine methyl ester serves as a crucial intermediate in the synthesis of peptide-based drugs. The Boc protection facilitates the formation of peptide bonds without interfering with the amino group, allowing for the incorporation of homoserine into peptide sequences. This application is particularly relevant in medicinal chemistry, where peptides are explored for therapeutic potentials.

Biochemical Studies

The compound is utilized in enzyme mechanism studies and protein-ligand interactions. Its ability to protect amines makes it suitable for investigating biochemical pathways and enzyme activities. For instance, it can be employed to study the effects of modifications on enzyme activity or to explore substrate specificity.

Synthesis of Non-canonical Amino Acids

This compound has been used to synthesize non-canonical amino acids, which are increasingly important in drug discovery and development. These amino acids can provide unique properties that enhance the pharmacological profiles of peptides and proteins.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antimicrobial Activity Modifications of homoserine derivatives have shown potential in overcoming antibiotic resistance.
Cell Signaling Influences cellular signaling pathways, impacting gene expression and metabolic processes.
Enzyme Interaction Acts as a substrate or inhibitor in various metabolic pathways, aiding in biochemical research.

Case Study 1: Peptide Synthesis

In a study published by RSC Publishing, this compound was utilized to synthesize protected dehydroamino acids using Boc2O and DMAP as catalysts. The reaction yielded high purity products (87–99%), demonstrating its efficiency as a building block in peptide synthesis .

Case Study 2: Antimicrobial Research

Research has indicated that derivatives of this compound possess antimicrobial properties that could be leveraged to develop new antibiotics. By modifying the structure of homoserine derivatives, researchers have explored their efficacy against resistant bacterial strains .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Protection : The amino group is protected using Boc-Cl in an appropriate solvent.
  • Esterification : The carboxyl group undergoes esterification with methanol.
  • Tosylation : The hydroxyl group may be converted to a tosylate for increased reactivity.

These steps ensure that the compound retains its reactivity while allowing for further chemical modifications necessary for various applications.

Mechanism of Action

The mechanism of action of N-BOC-L-HOMOSERINE METHYL ESTER involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-L-HOMOSERINE METHYL ESTER is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

N-BOC-L-homoserine methyl ester (CAS: 120042-11-7) is a derivative of the amino acid homoserine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This compound plays a significant role in organic synthesis and has garnered interest due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : methyl (tert-butoxycarbonyl)-L-homoserinate
  • Purity : Typically ≥ 97% .

This compound is synthesized through a multi-step process involving protection of the amino group, esterification, and subsequent tosylation. The Boc group serves as a protective moiety that can be removed under mild conditions, facilitating further chemical modifications .

Reaction Overview

  • Protection : The amino group is protected using Boc-Cl in the presence of a base.
  • Esterification : The carboxyl group is esterified with methanol.
  • Tosylation : The hydroxyl group is converted to a tosylate for increased reactivity .

Cellular Effects

This compound has been shown to influence various cellular processes:

  • Cell Signaling : It may interact with signaling pathways, impacting gene expression and cellular metabolism.
  • Enzyme Interaction : The compound can act as an enzyme substrate or inhibitor, affecting metabolic pathways .

Pharmacological Applications

Research indicates that this compound can be utilized in:

  • Peptide Synthesis : As an intermediate in the synthesis of peptide-based drugs.
  • Antibiotic Development : Modifications of homoserine derivatives have been explored for their potential in overcoming antibiotic resistance .

Case Studies

  • Synthesis of Non-canonical Amino Acids :
    • This compound has been employed as a precursor for synthesizing azidohomoalanine (AHA), which is used in bioconjugation and protein labeling applications. This synthesis demonstrates the versatility of this compound in creating functionalized amino acids .
  • Antimicrobial Activity :
    • A study explored modified N-acyl-L-homoserine lactones incorporating Boc groups, revealing their potential as antagonists in bacterial signaling pathways. These modifications enhance biological activity against certain pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionAffects various metabolic enzymes; potential drug target
Antimicrobial PropertiesModifications lead to enhanced activity against bacteria
Peptide SynthesisUsed as an intermediate for producing peptide drugs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-L-homoserine methyl ester, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves alkylation of a Boc-protected homoserine precursor under anhydrous conditions. Key steps include:

  • Alkylation : Use sodium ethoxide (NaOEt) to deprotonate the α-hydrogen, followed by reaction with methyl halides (e.g., methyl iodide) in a polar aprotic solvent like DMF .
  • Purification : Column chromatography with silica gel and solvent gradients (e.g., hexanes/ethyl acetate ratios) is critical for isolating the ester. Adjusting solvent ratios (e.g., 4:1 to 2:1 hexanes/ethyl acetate) improves separation efficiency .
  • Optimization : Monitor reaction progress via TLC (silica G 60 F254) and validate purity (>98%) using HPLC-UV with a reverse-phase C18 column and phosphate buffer/methanol mobile phase .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., Bruker AMX 300 MHz) in deuterated solvents (DMSO-d6 or CDCl3_3) to confirm structure and stereochemistry. Peaks for the Boc group (~1.4 ppm for tert-butyl) and methyl ester (~3.7 ppm) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns. Key fragments include m/z corresponding to the Boc group (C4_4H9_9O2+_2^+) and homoserine backbone .
  • HPLC-UV : Quantify purity using a Nucleosil RP-18 column with UV detection at 230 nm. Adjust retention times by modifying the mobile phase (e.g., pH 3 phosphate buffer/methanol) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solvents .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers, acids, or bases. Label containers with GHS-compliant hazard warnings (if applicable) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

  • Computational Modeling : Compare density functional theory (DFT)-predicted IR/Raman spectra (e.g., B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/FT-Raman data. Discrepancies in HOMO-LUMO energy gaps may indicate errors in solvent effect modeling .
  • Validation : Use AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses to refine electron density distributions. Molecular docking studies can further validate steric/electronic interactions .

Q. How can researchers optimize purification of this compound using column chromatography?

Answer:

  • Silica Gel Selection : Use 230–400 mesh silica gel for better resolution. Smaller particle sizes improve separation but may increase backpressure .
  • Solvent Gradient : Start with nonpolar solvents (hexanes) to elute impurities, then gradually introduce ethyl acetate (e.g., 4:1 → 2:1 hexanes/ethyl acetate). Monitor fractions via TLC (Rf_f ~0.37 for target compound) .
  • Challenges : Losses during chromatography may occur due to silica gel batch variability. Pre-test silica activity with a small sample to adjust solvent ratios .

Q. What role does this compound play in synthesizing protected amino acid intermediates for pharmaceuticals?

Answer:

  • Drug Impurity Reference : The Boc group protects the amino acid’s amine during peptide synthesis, enabling selective deprotection. This is critical for producing intermediates like β-lactam antibiotics or kinase inhibitors .
  • Methodology : Couple the ester with activated carboxylates (e.g., using DCC/HOBt) in anhydrous THF. Deprotect the Boc group post-coupling with TFA/CH2_2Cl2_2 (1:1) to yield free homoserine derivatives .

Q. How can researchers address low yields in the alkylation step during synthesis?

Answer:

  • Solvent Choice : Use DMF or acetonitrile to enhance nucleophilicity. Anhydrous conditions are critical to prevent hydrolysis of the methyl ester .
  • Catalysis : Add catalytic iodide (e.g., NaI) to facilitate SN2 reactions with methyl halides. Monitor base strength (e.g., NaOEt vs. KOtBu) to avoid over-deprotonation .

Q. What strategies ensure reproducibility in spectroscopic data across different laboratories?

Answer:

  • Standardization : Calibrate instruments (NMR, HPLC) with certified reference materials. For NMR, use internal standards (e.g., TMS) and control solvent purity .
  • Data Sharing : Publish raw spectral data (e.g., coupling constants, integration ratios) alongside computational files (e.g., Gaussian output) for cross-validation .

Properties

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441781
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120042-11-7
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-4-hydroxy-butyric acid (0.79 g, 3.6 mmol) was dissolved in 15 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added till solution become yellow. The mixture was concentrated down to afford crude 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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